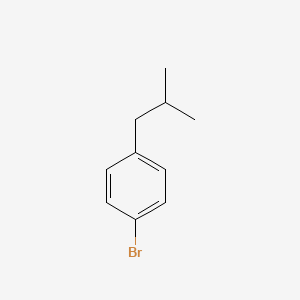








|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.S(=O)=O.[CH2:12]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:13]([CH3:15])[CH3:14]>>[Br:1][C:19]1[CH:20]=[CH:21][C:16]([CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:17][CH:18]=1
|


|
Name
|
|
|
Quantity
|
1.78 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
liquid
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at -30° to -18° for 65 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


Reaction Time |
65 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(C)C
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |